molecular formula C12H15NO4 B2989867 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate CAS No. 163587-55-1

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

Cat. No.: B2989867
CAS No.: 163587-55-1
M. Wt: 237.255
InChI Key: XABUQHDIXPOBCU-UHFFFAOYSA-N
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Description

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate (CAS 163587-55-1) is a high-purity chemical compound with a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . It is offered for research and development applications, strictly for laboratory use. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use . As a pyridine dicarboxylate derivative, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Researchers may utilize it in the exploration of novel heterocyclic compounds or in the synthesis of more complex molecular architectures. Its specific physicochemical properties, such as its storage requirements, are characterized to ensure material integrity for experimental use . Handling of this substance should follow good laboratory practices. Please refer to the corresponding Safety Data Sheet (SDS) for detailed hazard information, proper handling procedures, and personal protective equipment (PPE) recommendations before use.

Properties

IUPAC Name

5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUQHDIXPOBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate typically involves the reaction of pyridine derivatives with tert-butyl and methyl substituents. One common method involves the esterification of pyridine-2,5-dicarboxylic acid with tert-butyl alcohol and methyl alcohol in the presence of a strong acid catalyst . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate involves its interaction with various molecular targets. The carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and methyl groups can affect the compound’s lipophilicity, impacting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1: Physical Properties of Pyridine-2,5-dicarboxylate Esters

Compound Melting Point (°C) Solubility Key Features Reference
Dimethyl pyridine-2,5-dicarboxylate 160–163 DCM, Ethyl Acetate High crystallinity; intermediate for MOFs
Diethyl pyridine-2,5-dicarboxylate Not reported Organic solvents Lower melting point than methyl ester
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate Not reported Likely soluble in polar organics* Enhanced steric bulk; potential for tailored coordination
Dipropyl pyridine-2,5-dicarboxylate Not reported Lipophilic solvents Used as a repellent; higher volatility

*Inferred from tert-butyl group’s hydrophobicity and methyl ester’s polarity.

  • Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to linear alkyl chains (e.g., ethyl or propyl), which may reduce coordination flexibility in metal-organic frameworks (MOFs) or complexes.
  • Crystallinity : Dimethyl pyridine-2,5-dicarboxylate exhibits high crystallinity (mp 160–163°C), attributed to symmetric ester groups facilitating tight packing. The tert-butyl analog may show lower melting points due to asymmetric substitution.

Table 2: Functional and Application Comparisons

Compound Key Reactivity/Applications Reference
Dimethyl pyridine-2,5-dicarboxylate MOF ligand; intermediate for antitumor agents
Diethyl pyridine-2,5-dicarboxylate Precursor for heterocyclic synthesis
This compound Potential use in sterically demanding complexes
3-Methyl-4-oxo-thienopyridine-2,5-dicarboxylate (CB-20) Urea transporter inhibitor; diuretic activity
Dipropyl pyridine-2,5-dicarboxylate Agricultural repellent (MGK-326)
  • Coordination Chemistry : Pyridine-2,5-dicarboxylate ligands (e.g., dimethyl ester) form stable complexes with metals like Cu(II) and Pr(III), with bond distances varying based on ester substituents. The tert-butyl group may hinder metal-ligand interactions, altering complex stability.
  • Biological Activity: Ethyl/methyl thienopyridine-2,5-dicarboxylates (e.g., CB-20) exhibit urea transporter inhibition, highlighting the role of ester groups in bioactivity.
  • Materials Science : Isomeric ligands (e.g., pyridine-2,4-dicarboxylate) yield distinct MOF topologies, underscoring the importance of substitution patterns.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparison

Compound NMR Shifts (δ, ppm) IR Bands (cm⁻¹) MS Data ([M+Na]⁺) Reference
5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate ¹H: 1.23 (t, CH3), 3.72 (s, OCH3) 1745 (C=O), 1260 (C-O) 436.1493 (found)
Dimethyl pyridine-2,5-dicarboxylate ¹³C: 52.3 (OCH3), 167.8 (C=O) 1720 (C=O ester) Not reported
This compound* Expected δ ~1.4 (t-Bu), 3.9 (OCH3) ~1725 (C=O) Predicted: ~300–350

*Predicted based on analogous compounds.

Biological Activity

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Molecular Information:

  • Molecular Formula: C12H15NO4
  • Molecular Weight: 239.25 g/mol
  • CAS Number: 54326310

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with various carboxylic acid derivatives under specific conditions to yield the desired compound. The synthetic route may vary based on the substituents and desired yield.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyridine rings, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against a range of pathogens:

PathogenActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

In particular, derivatives of pyridine have been reported to enhance their antimicrobial efficacy through structural modifications that improve their interaction with microbial targets .

Antiviral Activity

The antiviral potential of this compound has also been explored. It has shown activity against several viral strains:

VirusActivity
Hepatitis A Virus (HAV)Significant inhibition
Tobacco Mosaic Virus (TMV)Moderate activity

The compound's mechanism of action may involve interference with viral replication processes or inhibition of viral enzymes .

Case Studies

  • Antiviral Efficacy Against TMV:
    A study demonstrated that derivatives similar to this compound exhibited higher antiviral activities compared to traditional agents at concentrations as low as 500 µg/mL. The compounds showed a curative activity exceeding 50% against TMV infections in vivo .
  • Antimicrobial Testing:
    In a comparative study involving various pyridine derivatives, the compound displayed promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves esterification of pyridine-2,5-dicarboxylic acid with tert-butyl and methyl alcohols under acidic catalysis. Key steps include:

  • Step 1: Use thionyl chloride (SOCl₂) to convert the dicarboxylic acid to its acyl chloride intermediate .
  • Step 2: React the intermediate with tert-butanol and methanol sequentially. Steric hindrance from the tert-butyl group may require prolonged reaction times (12–24 hours) at 60–80°C .
  • Optimization: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry to favor the less reactive tert-butyl ester first .

Q. How can the purity of this compound be assessed using spectroscopic methods?

Answer:

  • NMR Analysis:
    • ¹H NMR: Look for characteristic peaks: methyl ester (~δ 3.9 ppm, singlet), tert-butyl group (~δ 1.4 ppm, singlet), and aromatic protons (δ 8.0–9.0 ppm, split due to pyridine ring coupling). Overlapping signals can be resolved using Mestrelab’s Resolution Booster, a post-processing method enhancing spectral clarity without artifacts .
    • 13C NMR: Confirm ester carbonyls (~δ 165–170 ppm) and tert-butyl quaternary carbon (~δ 28 ppm) .
  • Mass Spectrometry (MS): Compare experimental [M+Na]⁺ or [M+H]⁺ peaks with theoretical molecular weights (e.g., C₁₃H₁₇NO₄: calc. 263.12; found 263.10) .

Advanced Research Questions

Q. What strategies are effective for resolving overlapping signals in the NMR spectra of this compound derivatives?

Answer:

  • Resolution Booster: Apply frequency-domain post-processing (e.g., Mestrelab’s tool) to enhance resolution of crowded regions (e.g., pyridine ring protons). This method avoids baseline distortions common with Lorentz-Gauss transformations .
  • Variable Temperature NMR: Lower temperatures (e.g., 0°C) slow molecular motion, sharpening signals for tert-butyl and methyl groups .
  • 2D Techniques: Use HSQC or COSY to resolve coupling patterns in aromatic regions. For example, ¹H-¹³C HSQC can distinguish overlapping methyl and tert-butyl carbons .

Q. How can computational methods like DFT be applied to predict the electrochemical properties of this compound in battery materials?

Answer:

  • Model Setup: Optimize geometry using Gaussian09 or ORCA with B3LYP/6-311G(d,p). Include solvent effects (e.g., DMF) via PCM .
  • Redox Potential Prediction: Calculate HOMO/LUMO energies to estimate sodium-ion storage capabilities. Compare with experimental cyclic voltammetry (CV) data. For example, pyridine-2,5-dicarboxylate derivatives exhibit redox peaks near −0.5 V vs. Ag/Ag⁺ .
  • Validation: Use evolutionary algorithms to refine parameters (e.g., charge/discharge curves) against experimental data from coin-cell testing .

Q. What methodological considerations are crucial when designing metal coordination complexes using this compound as a ligand?

Answer:

  • Ligand Design: The tert-butyl group introduces steric bulk, favoring monodentate or bridging coordination modes over chelation. Preferential binding to larger metal ions (e.g., Pr³⁺, Co²⁺) is observed .
  • Synthesis Protocol:
    • React the ligand with metal salts (e.g., Co(NO₃)₂·6H₂O) in ethanol/water (1:1) at 70°C for 6 hours .
    • Characterize complexes via elemental analysis, FTIR (shift in ν(C=O) from ~1700 cm⁻¹ to 1620–1650 cm⁻¹ upon coordination), and single-crystal XRD (SHELX suite for structure refinement) .
  • Bioactivity Testing: Use agar diffusion assays for antimicrobial activity (e.g., E. coli ATCC 25922) and MTT assays for cytotoxicity (e.g., C6 glioma cells) .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion. SHELXT (intrinsic phasing) is ideal for structure solution .
  • Refinement: Apply SHELXL with anisotropic displacement parameters. Check for twinning (e.g., Hooft parameter > 0.5) and resolve using TWIN/BASF commands .
  • Validation: Confirm R-factor convergence (< 0.06) and validate geometry with PLATON (e.g., no missed symmetry or voids) .

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